Product packaging for GN39482(Cat. No.:)

GN39482

Cat. No.: B1574334
M. Wt: 335.36
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure and Nomenclature

This compound, with the International Union of Pure and Applied Chemistry (IUPAC) name methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, belongs to the indenopyrazole class of compounds. This molecule features a complex heterocyclic structure consisting of a fused ring system that includes an indene core and a pyrazole ring, with specific functional groups at designated positions.

The structural composition of this compound includes several critical elements:

Parameter Value
Molecular Formula C19H17N3O3
Molecular Weight 335.36 g/mol
Standard InChI InChI=1S/C19H17N3O3/c1-24-14-6-7-15-12(9-14)10-16-17(15)21-22-18(16)20-13-5-3-4-11(8-13)19(23)25-2/h3-9H,10H2,1-2H3,(H2,20,21,22)
Standard InChI Key OJMPOJMXEHHJBT-UHFFFAOYSA-N
SMILES Notation O=C(OC)C1=CC=CC(NC2=NNC3=C2CC4=C3C=CC(OC)=C4)=C1

The core structure consists of a 6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl moiety connected to a methyl 3-aminobenzoate group through an amino bond. This distinctive arrangement features a fused tricyclic system with a pyrazole ring incorporated into the molecular framework.

The compound contains three main functional groups that define its chemical identity: a methoxy group at the C-6 position of the indenopyrazole core, an amino linkage connecting the core structure to the benzoate moiety, and a methyl ester group at the meta position of the aniline component.

Physicochemical Properties

This compound presents as a solid powder under standard laboratory conditions, with commercial preparations typically exhibiting a purity exceeding 98% as determined by high-performance liquid chromatography analysis.

The physicochemical profile of this compound is characterized by several key properties that influence its behavior in various environments:

Property Characteristic
Physical State Solid powder
Appearance Crystalline material
Solubility Limited water solubility; soluble in organic solvents
Hydrogen Bond Donors 1 (NH group)
Hydrogen Bond Acceptors 5 (N, O atoms)
Chemical Classification Indenopyrazole derivative

The presence of specific functional groups significantly influences the physicochemical properties of this compound. The methoxy group (OCH3) at the C-6 position contributes to the compound's polarity and potential hydrogen bonding capabilities. The amino linkage (-NH-) serves as both a hydrogen bond donor and acceptor, while the methyl ester moiety (-COOCH3) affects the overall polarity and lipophilicity of the molecule.

Structure-activity relationship studies have revealed that both the methoxy group at the R1 position and the methoxycarbonyl group at the R2 position of the anilinoquinazoline framework are essential for the compound's biological activity. These functional groups are strategically positioned to optimize interactions with its biological target.

Crystallographic and Spectroscopic Analysis

Spectroscopic analysis provides critical insights into the structural characteristics of this compound. Though comprehensive spectroscopic data specifically for this compound is limited in the available literature, the compound's structural features allow for predictive analysis based on established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals corresponding to the different hydrogen environments within the molecule. Based on the structure and typical chemical shift values for similar compounds, the following proton (1H) NMR characteristics would be expected:

Proton Environment Expected Chemical Shift (ppm) Multiplicity
Methoxy protons (OCH3) 3.7-3.9 Singlet
Methyl ester protons (COOCH3) 3.7-3.9 Singlet
Methylene protons (CH2) 3.0-4.0 Singlet or multiplet
Aromatic protons 6.5-8.5 Complex multiplets
Amino proton (NH) 5.0-7.0 Broad singlet

The aromatic region would display complex patterns reflecting the protons on both the indenopyrazole core and the aminobenzoate moiety. The methylene protons of the dihydroindeno system would likely appear in the upfield region compared to the aromatic protons.

Carbon-13 (13C) NMR spectroscopy would show signals for the methyl carbons of the methoxy and methyl ester groups at approximately 50-60 ppm, aromatic carbons in the range of 110-150 ppm, and the carbonyl carbon of the ester group at approximately 165-175 ppm.

Infrared (IR) spectroscopy of this compound would exhibit characteristic absorption bands associated with its functional groups, including:

Functional Group Expected Wavenumber Range (cm-1)
N-H stretching (amino) 3300-3500
C-H stretching (aromatic) 3000-3100
C-H stretching (aliphatic) 2800-3000
C=O stretching (ester) 1700-1730
C=N stretching (pyrazole) 1600-1650
C=C stretching (aromatic) 1450-1600
C-O stretching (methoxy, ester) 1000-1300

Mass spectrometry analysis would be expected to show a molecular ion peak at m/z 335, corresponding to the molecular weight of this compound, with fragmentation patterns characteristic of the indenopyrazole core and the aminobenzoate moiety.

While X-ray crystallographic data specific to this compound is not explicitly detailed in the available literature, the compound's structural features suggest it would form a crystal lattice stabilized by intermolecular hydrogen bonding involving the amino group and π-π stacking interactions between the aromatic systems of adjacent molecules.

The spectroscopic profile of this compound aligns with its structural composition and provides essential information for confirming its chemical identity and purity in research and development contexts.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.36

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • R₁ Substituent : Methoxy (OCH₃) at R₁ enhances tubulin binding, as seen in 6m vs. 6d (CH₃) and 6a (H).
  • R₂ Substituent : Methoxycarbonyl (COOCH₃) at R₂ is essential; its removal (6l) reduces activity by 6-fold .

Functional Analogs: Tubulin Polymerization Inhibitors

This compound shares functional similarity with classical tubulin inhibitors but differs in structure and selectivity (Table 2).

Table 2: Comparison with Clinically Relevant Tubulin Inhibitors

Compound Class Target Site Selectivity for Cancer Cells Clinical Use
This compound Indenopyrazole Tubulin polymerization High (No off-target antimicrobial effects) Preclinical
Paclitaxel Taxane Microtubule stabilization Moderate (Neurotoxicity) Approved (Breast, Ovarian)
Colchicine Tropolone alkaloid Tubulin depolymerization Low (Anti-inflammatory use) Approved (Gout)
Vincristine Vinca alkaloid Microtubule disruption Moderate (Hematologic toxicity) Approved (Leukemia)

Key Findings :

  • Mechanistic Specificity : this compound avoids off-target effects common in taxanes (e.g., paclitaxel-induced neuropathy) and vinca alkaloids (e.g., hematologic toxicity) .
  • Synthetic Accessibility : Unlike natural products (paclitaxel, vincristine), this compound is synthetically tractable, enabling scalable production .

Research Implications and Limitations

This compound’s unique profile positions it as a promising preclinical candidate. However, its pharmacokinetic properties (e.g., solubility, metabolic stability) remain uncharacterized. Comparative proteomic studies suggest that MorphoBase and ChemProteoBase profiling can mitigate false positives associated with traditional target-agnostic screens . Future work should explore structural modifications to enhance bioavailability while retaining tubulin-binding efficacy.

Preparation Methods

Overview of GN39482 Synthesis

The synthesis of this compound involves multi-step organic reactions designed to assemble its complex molecular framework. The key synthetic strategy typically includes:

  • Construction of the indeno-pyrazole core.
  • Introduction of the methoxy substituent.
  • Coupling with the aminobenzoate moiety.

These steps require precise control of reaction conditions to ensure high yield and purity, given the compound’s sensitivity and complexity.

Key Synthetic Steps and Reagents

Although detailed synthetic protocols for this compound are limited in public literature, the general approach aligns with methods used for similar tubulin inhibitors involving heterocyclic systems and aromatic amines.

Stepwise Preparation Highlights:

Step Description Reagents/Conditions Outcome
1 Formation of indeno-pyrazole intermediate Cyclization reactions using hydrazines and indanone derivatives under acidic/basic conditions Indeno-pyrazole core
2 Methoxylation Use of methoxy reagents such as methyl iodide or dimethyl sulfate in presence of base Introduction of methoxy group at specific position
3 Amination and coupling Amination of the benzoate ester with indeno-pyrazole amine under coupling conditions (e.g., peptide coupling reagents or direct nucleophilic substitution) Formation of this compound

These steps require purification techniques such as chromatography to isolate intermediates and final product with high purity.

Advanced Synthetic Techniques and Optimization

Recent advances in organic synthesis offer more efficient routes to this compound and related compounds:

  • Microwave-assisted synthesis : Accelerates reaction rates and improves yields in heterocyclic compound formation and coupling reactions.
  • Use of coupling reagents : Reagents like DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) have been demonstrated to be effective in related amine coupling and desulfurization reactions, which could be adapted for this compound synthesis steps involving amine functional groups.
  • One-pot procedures : Streamline synthesis by combining multiple steps without isolation of intermediates, reducing time and waste.

Purification and Characterization

After synthesis, this compound requires purification typically by flash chromatography using solvents such as hexane and ethyl acetate gradients. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight verification.
  • High-performance liquid chromatography (HPLC) for purity assessment.

These steps ensure the compound’s suitability for biological testing and pharmaceutical development.

Summary Table of Preparation Methods

Preparation Aspect Description Notes
Core Synthesis Indeno-pyrazole formation via cyclization Requires precise temperature and pH control
Methoxylation Introduction of methoxy group using methylating agents Position-specific substitution critical
Coupling Amination of methyl benzoate with indeno-pyrazole amine May use peptide coupling reagents
Advanced Techniques Microwave-assisted synthesis and DMT/NMM/TsO− coupling Enhances yield and reduces reaction time
Purification Flash chromatography, HPLC Ensures high purity for biological activity
Characterization NMR, MS, HPLC Confirms structure and purity

Research Findings and Considerations

  • This compound’s synthesis benefits from modern synthetic organic chemistry techniques that improve efficiency and yield.
  • Microwave-assisted reactions and novel coupling reagents like DMT/NMM/TsO− offer promising routes to streamline its preparation.
  • The compound’s sensitivity to reaction conditions necessitates careful optimization of each step.
  • Further research is warranted to publish detailed synthetic protocols and scale-up methods for industrial application.

Q & A

Q. What is the molecular mechanism of GN39482 as a tubulin polymerization inhibitor, and how is this activity experimentally validated?

this compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Experimental validation involves:

  • Biochemical assays : Measuring inhibition kinetics via turbidity assays at 37°C using purified tubulin, with absorbance monitored at 340 nm .
  • Cell-based assays : Assessing mitotic arrest in cancer cell lines (e.g., HeLa) using immunofluorescence microscopy to visualize disrupted spindle formation .
  • Structural analysis : Co-crystallization with tubulin and X-ray diffraction to confirm binding interactions .

Q. What are the recommended protocols for synthesizing this compound, and how is purity ensured?

Synthesis follows a three-step process:

  • Step 1 : Condensation of 6-methoxyindanone with hydrazine hydrate to form the pyrazole core.
  • Step 2 : Coupling with methyl 3-aminobenzoate via nucleophilic aromatic substitution.
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) with ≥98% purity threshold, supported by 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers conduct a literature review to contextualize this compound within existing tubulin inhibitor studies?

  • Database selection : Use PubMed, Web of Science, and SciFinder with keywords like "tubulin polymerization inhibitors," "this compound," and "colchicine-binding site."

  • Inclusion criteria : Prioritize peer-reviewed articles (2010–2025) detailing structural analogs, mechanistic studies, and in vivo efficacy .

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  • Gap analysis : Identify underexplored areas (e.g., resistance mechanisms or combinatorial therapies) using tools like VOSviewer for co-citation networks .

Advanced Research Questions

Q. How can contradictory results in this compound’s IC50 values across studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardization : Adopt uniform assay conditions (e.g., tubulin concentration, buffer pH, temperature) as per the Journal of Medicinal Chemistry guidelines .
  • Cross-validation : Compare results from orthogonal methods (e.g., fluorescence polarization vs. turbidity assays) .
  • Meta-analysis : Pool data from ≥5 independent studies and apply random-effects models to account for heterogeneity .

Q. What advanced computational methods are suitable for optimizing this compound derivatives?

  • Molecular dynamics (MD) simulations : Simulate ligand-tubulin binding over 100+ ns to identify stable conformations and key residues (e.g., β-tubulin T179) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and electrostatic potential to predict activity of derivatives .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for methyl/chlorine substitutions at the pyrazole ring .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound pharmacology studies?

  • Nonlinear regression : Fit dose-response curves using the Hill equation (Y=Bottom+Top-Bottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top-Bottom}}{1 + 10^{(\text{LogEC50} - X) \cdot \text{HillSlope}}}) in GraphPad Prism.
  • Error assessment : Report 95% confidence intervals for IC50 values and use ANOVA for cross-group comparisons .
  • Reproducibility checks : Include triplicate runs and negative controls (e.g., colchicine) in each experiment .

Q. How can researchers design assays to evaluate this compound’s off-target effects in complex biological systems?

  • Proteome-wide profiling : Use affinity-based chemoproteomics with this compound-conjugated beads to capture interacting proteins .
  • Kinase panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM to assess selectivity .
  • Transcriptomic analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Methodological Guidelines

  • Data reporting : Follow the ARRIVE 2.0 guidelines for preclinical studies, including raw data deposition in repositories like Figshare .
  • Ethical compliance : Obtain IACUC approval for in vivo studies and adhere to OECD test guidelines for cytotoxicity assays .
  • Conflict resolution : Use PRISMA frameworks for systematic reviews to address literature discrepancies .

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